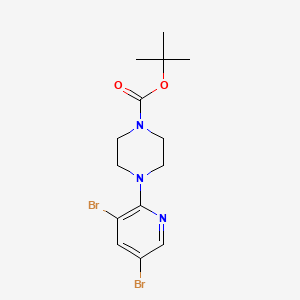

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19Br2N3O2 . It is also known as 4-(3,5-Dibromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is determined by its molecular formula, C14H19Br2N3O2 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate include its molecular weight, which is 421.13 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

Vandetanib's synthesis involves various steps, including substitution, deprotection, and cyclization. In these processes, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate. This synthesis route is considered favorable due to its high yield and commercial value for industrial production (W. Mi, 2015).

Synthetic Phenolic Antioxidants and Environmental Impact

The compound 2,6-di-tert-butyl-4-methylphenol, a type of synthetic phenolic antioxidant, has been detected in various environmental matrices. Research suggests these antioxidants can cause hepatic toxicity and have endocrine-disrupting effects. The transformation products of these compounds are sometimes more toxic than the parent compound, necessitating future research into novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives, including tert-butanesulfinamide, are integral in the synthesis of various therapeutic compounds. These derivatives form the core structure of numerous drugs with a wide range of therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. The slight modification in the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (A. Rathi et al., 2016).

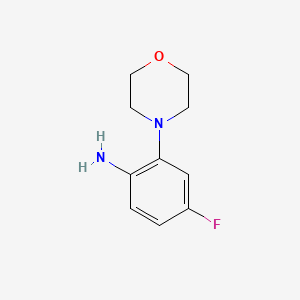

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine derivatives show a broad spectrum of pharmaceutical applications. Recent advancements in synthetic methods for these derivatives have led to the discovery of potent pharmacophoric activities. This highlights the potential of piperazine and morpholine as versatile scaffolds in drug discovery (Al-Ghorbani Mohammed et al., 2015).

Environmental and Biological Implications of tert-Butyl Compounds

The tertiary butyl group, often found in environmental pollutants like 4-tert-Octylphenol, demonstrates various biological activities and is a subject of concern due to its presence in all environmental compartments. The degradation products of these compounds can be more toxic than the parent compound, indicating the need for improved removal techniques from environmental waters (L. Olaniyan et al., 2020).

properties

IUPAC Name |

tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLOFXPVBYRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)

![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)

![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)

![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)